Cas no 1805943-64-9 (Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate)
Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate
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- Inchi: 1S/C10H7BrClNO2/c1-15-10(14)9-7(4-11)2-6(5-13)3-8(9)12/h2-3H,4H2,1H3
- InChI Key: LRVRQFLRUSJCMO-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C#N)C=C(C=1C(=O)OC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 2.7
- Topological Polar Surface Area: 50.1
Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009672-250mg |
Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate |
1805943-64-9 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
| Alichem | A015009672-500mg |
Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate |
1805943-64-9 | 97% | 500mg |
831.30 USD | 2021-06-21 | |
| Alichem | A015009672-1g |
Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate |
1805943-64-9 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate
Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate: A Comprehensive Overview
Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate, identified by the CAS number 1805943-64-9, is a compound of significant interest in the field of organic chemistry and materials science. This compound, with its unique structure and functional groups, has garnered attention due to its potential applications in drug design, agrochemicals, and advanced materials. The molecule consists of a benzoate ester group with substituents at positions 2, 4, and 6 on the benzene ring, including a bromomethyl group, a cyano group, and a chlorine atom. These substituents confer the compound with distinct electronic and steric properties, making it a versatile building block in organic synthesis.
The synthesis of Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient syntheses of such compounds, reducing environmental impact while maintaining product quality. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times and improve selectivity in the formation of this compound.
In terms of applications, Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate has shown promise in the development of bioactive molecules. Its bromomethyl group can act as an electrophilic center for nucleophilic substitutions, facilitating the incorporation of various functional groups into larger molecular frameworks. This property is particularly valuable in drug discovery programs targeting specific biological pathways or enzymes.
Recent studies have also highlighted the potential of this compound as a precursor for advanced materials, such as functional polymers or nanoparticles. The presence of electron-withdrawing groups like cyano and chlorine enhances the molecule's ability to participate in polymerization reactions or self-assemble into ordered structures. For example, researchers have investigated its use in forming stimuli-responsive polymers that exhibit reversible changes in properties under external conditions like temperature or pH.
From an analytical standpoint, the characterization of Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate has benefited from modern spectroscopic techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed insights into the compound's molecular structure and purity, ensuring its reliability for downstream applications.
In conclusion, Methyl 2-bromomethyl-6-chloro-4-cyanobenzoate (CAS No. 1805943-64-9) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and versatile functionality continue to drive innovative research efforts, underscoring its importance in contemporary chemical science.
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